molecular formula C8H7I B059768 1-Ethenyl-4-iodobenzene CAS No. 2351-50-0

1-Ethenyl-4-iodobenzene

Cat. No. B059768
CAS RN: 2351-50-0
M. Wt: 230.05 g/mol
InChI Key: KWHSBYQFELZKKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethenyl-4-iodobenzene is a compound that has been explored in various chemical research contexts. Its unique structure and reactivity make it an interesting subject for the study of chemical reactions and properties.

Synthesis Analysis

  • The synthesis of 1-Ethenyl-4-iodobenzene derivatives has been achieved through palladium-catalyzed cross-coupling reactions. For instance, Sakamoto et al. (1992) demonstrated the palladium-catalyzed carbonylative coupling of iodobenzenes with ethoxy-tributylstannyl ethene to produce various derivatives (Sakamoto et al., 1992).
  • Another method involves twofold Heck coupling from corresponding dibromo or di-iododialkoxybenzenes and ethene, as described by Detert and Sugiono (1999) (Detert & Sugiono, 1999).

Molecular Structure Analysis

  • Research on the molecular structure of similar compounds, such as bis(4-iodophenyl)-3,4-diphenylthiophene, reveals insights into the structural characteristics of such compounds. Mikroyannidis et al. (2004) synthesized derivatives that showed various photoluminescence properties (Mikroyannidis et al., 2004).

Chemical Reactions and Properties

  • Palladium-catalyzed coupling of iodobenzenes has been explored for the synthesis of complex molecules like triphenylenes. Pan et al. (2016) developed a method involving dual palladium-catalyzed C-H activations and double C-C bond formations (Pan et al., 2016).

Physical Properties Analysis

  • The physical properties, such as photoluminescence and glass-transition temperatures, of related compounds like poly(p-phenylenevinylene) derivatives containing thiophene or dibenzothiophene moieties have been studied by Mikroyannidis et al. (2004), offering insights into the physical characteristics of similar compounds (Mikroyannidis et al., 2004).

Chemical Properties Analysis

  • The chemical properties such as reactivity and formation of pi complexes have been studied in compounds like ethylbenzenium ions, which can provide insights into the behavior of 1-Ethenyl-4-iodobenzene under various conditions. Kolboe et al. (2009) explored the mechanism of ethene splitting from protonated ethylbenzene (Kolboe et al., 2009).

Scientific Research Applications

  • Synthesis of Weinreb Amides :

    • Iodoarenes like iodobenzene were used in palladium-catalyzed aminocarbonylation to prepare Weinreb amides. This method yielded pure Weinreb amides in a chemoselective reaction, demonstrating the utility of iodoarenes in synthesizing complex organic compounds (Takács, Petz, & Kollár, 2010).
  • Carbonylative Coupling Reactions :

    • Palladium-catalyzed carbonylative coupling of iodobenzenes with ethene derivatives under carbon monoxide atmosphere resulted in considerable yields of specific organic compounds. This process is significant for synthesizing chromone and quinolinone derivatives (Sakamoto, Yasuhara, Kondo, & Yamanaka, 1992).
  • Synthesis of Substituted 1,4-Divinylbenzenes :

    • Substituted 1,4-divinylbenzenes were synthesized from 1,4-di-iododialkoxybenzenes and ethene, indicating the potential of iodoarene derivatives in organic synthesis (Detert & Sugiono, 1999).
  • Crystal Packing of Substituted 1,4-Bis(α-styryl)benzenes :

    • The study of the crystal structures of substituted 1,4-bis(α-styryl)benzenes revealed how the side chain length influences crystal packing, a key aspect in materials science (Velde et al., 2004).
  • Nonlinear Optics in Stilbazolium Derivatives :

    • Ethyl-substituted stilbazolium derivatives, related to iodoarene structures, were studied for their application in second-order nonlinear optics, highlighting the role of such compounds in advanced optical materials (Okada et al., 2003).
  • Monochlorination of 4-Aminoacetophenone :

    • Large-scale monochlorination using iodobenzene dichloride demonstrates the practical application of iodoarene derivatives in industrial chemical processes (Zanka, Takeuchi, & Kubota, 1998).
  • NMR Analysis of Ethenylbenzene Derivatives :

    • The NMR analysis of 1,3-dichloro-2-ethenylbenzene in liquid crystals provided insights into molecular structure and interactions, important for understanding molecular dynamics in various media (Rendell & Burnell, 1997).

Safety And Hazards

When handling 1-Ethenyl-4-iodobenzene, it is recommended to wash face, hands, and any exposed skin thoroughly. Avoid eating, drinking, or smoking when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Keep away from heat/sparks/open flames/hot surfaces. Wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for 1-Ethenyl-4-iodobenzene were not found in the search results .

properties

IUPAC Name

1-ethenyl-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7I/c1-2-7-3-5-8(9)6-4-7/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHSBYQFELZKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24936-53-6
Record name Benzene, 1-ethenyl-4-iodo-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24936-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40451774
Record name p-IODOSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethenyl-4-iodobenzene

CAS RN

2351-50-0
Record name p-IODOSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethenyl-4-iodobenzene
Reactant of Route 2
Reactant of Route 2
1-Ethenyl-4-iodobenzene
Reactant of Route 3
Reactant of Route 3
1-Ethenyl-4-iodobenzene
Reactant of Route 4
1-Ethenyl-4-iodobenzene
Reactant of Route 5
Reactant of Route 5
1-Ethenyl-4-iodobenzene
Reactant of Route 6
Reactant of Route 6
1-Ethenyl-4-iodobenzene

Citations

For This Compound
1
Citations
KR Justin Thomas, JT Lin, KJ Lin - Organometallics, 1999 - ACS Publications
A series of heterobimetallics containing ferrocene and Pd(II) or Pt(II) have been synthesized by oxidative addition of ferrocene-substituted halothiophenes with zerovalent palladium or …
Number of citations: 52 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.